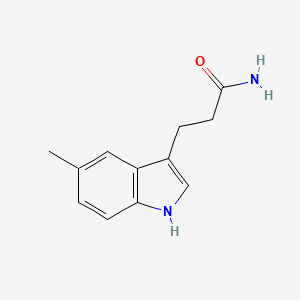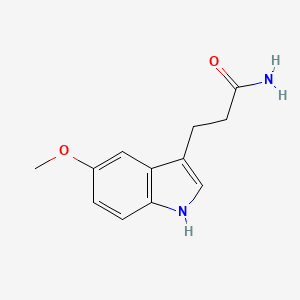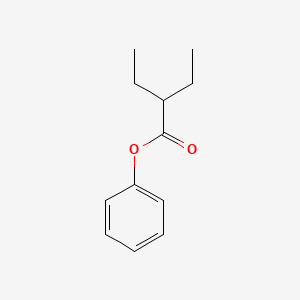
Phenyl 2-ethylbutanoate
Descripción general
Descripción
Phenyl 2-ethylbutanoate is a chemical compound with the molecular formula C12H16O2 . It is also known by other names such as Ethyl 2-phenylbutanoate, Benzeneacetic acid, α-ethyl-, ethyl ester, and Butyric acid, 2-phenyl-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Phenyl 2-ethylbutanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 192.254 Da and the monoisotopic mass is 192.115036 Da .Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Decomposition Kinetics
Phenyl 2-ethylbutanoate derivatives have been studied for their crystal structure and thermal decomposition kinetics. Compounds like Bis[2-N(methyleneimino)ethylbutanoate] and 3-(2-hydroxyethylimino)-1-phenylbutan-1-one show stabilized molecular packing in their crystal structures due to hydrogen bonding interactions. Thermal decomposition kinetics of these compounds were analyzed using techniques like Friedman, Kissinger, and Flynn–Wall, indicating specific activation energies for their decomposition in a nitrogen environment (Jeseentharani et al., 2010).
Biocatalyst Research
Ethyl(R)-2-hydroxy-4-phenylbutanoate, a variant of Phenyl 2-ethylbutanoate, is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors like enalapril. Research has focused on the synthesis routes and developments of this compound using biocatalytic methods, highlighting its significance in pharmaceutical applications (Zhao Jin-mei, 2008).
Microbial Enantioselective Reduction
The microbial enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to its hydroxy variants using microorganisms like Saccharomyces cerevisiae and Dekera sp. has been explored. This research demonstrates the potential of microorganisms in producing specific isomers of Phenyl 2-ethylbutanoate derivatives, crucial for synthesizing enantiomerically pure pharmaceuticals (Lacerda et al., 2006).
Biocatalytic Synthesis
The scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using recombinant E. coli showcases the efficient production of this compound, which is a key chiral intermediate for ACE inhibitors. Innovative strategies like aqueous/organic biphasic systems and substrate fed-batch processes have been adopted to improve the biocatalytic process (Ni et al., 2013).
Synthesis and Psychotropic Activity
Research has been conducted on the synthesis and psychotropic activity of derivatives like Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, revealing insights into reaction mechanisms and potential applications in psychotropic drug development (Grigoryan et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of compounds like ethyl (R)-2-hydroxy-4-phenylbutyrate and its conversion to acids demonstrates the potential of Phenyl 2-ethylbutanoate derivatives in creating high-purity pharmaceuticals. Studies have focused on achieving high enantiomeric excess through controlled reaction conditions (Meng et al., 2008).
Propiedades
IUPAC Name |
phenyl 2-ethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(4-2)12(13)14-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQSMZUPHLTSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



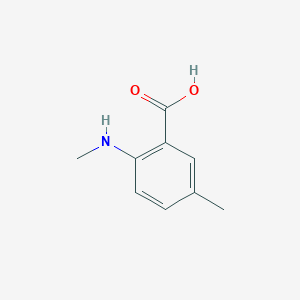

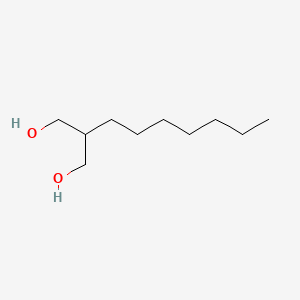
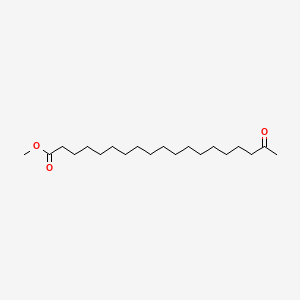
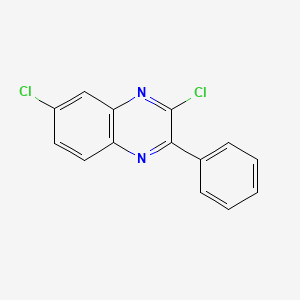
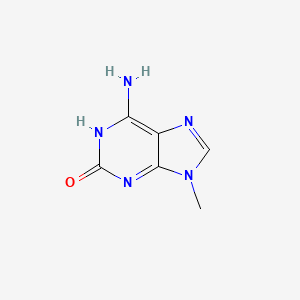
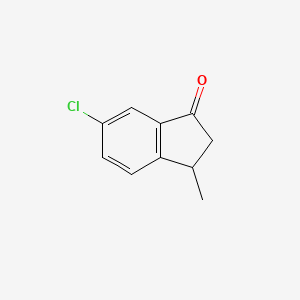
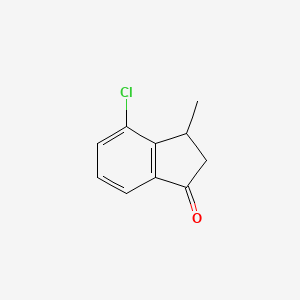
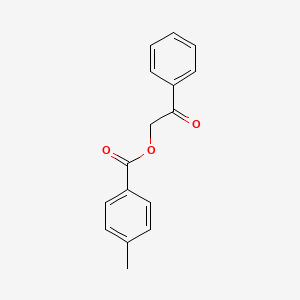

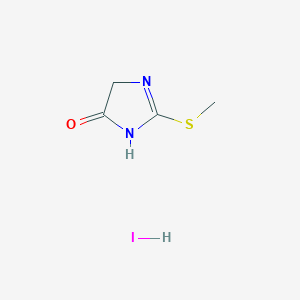
![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)
